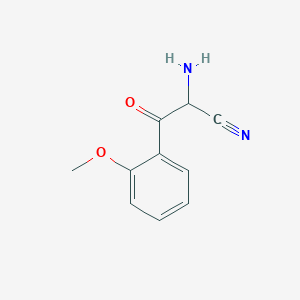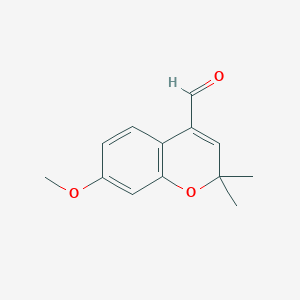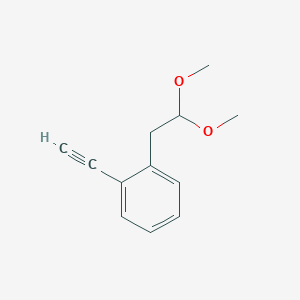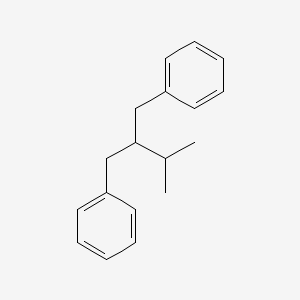
2-Hydroxyethyl 4-(trimethylsilyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 4-(trimethylsilyl)butanoate is an organic compound that features both a hydroxyethyl group and a trimethylsilyl group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various industrial applications. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which can be useful in protecting other functional groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-(trimethylsilyl)butanoate typically involves the esterification of 4-(trimethylsilyl)butanoic acid with 2-hydroxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 4-(trimethylsilyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Trimethylsilyl chloride (TMSCl) is often used to introduce or replace the trimethylsilyl group.
Major Products Formed
Oxidation: 4-(Trimethylsilyl)butanoic acid.
Reduction: 2-Hydroxyethyl 4-(trimethylsilyl)butanol.
Substitution: Various silyl ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 4-(trimethylsilyl)butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 4-(trimethylsilyl)butanoate primarily involves its ability to act as a protecting group. The trimethylsilyl group can temporarily shield reactive sites on a molecule, preventing unwanted side reactions during synthesis. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsilyl)butanoic acid: Similar structure but lacks the hydroxyethyl group.
2-Hydroxyethyl 4-(trimethylsilyl)benzoate: Contains a benzoate group instead of a butanoate group.
Trimethylsilyl ethyl ether: Similar protecting group properties but different backbone structure.
Uniqueness
2-Hydroxyethyl 4-(trimethylsilyl)butanoate is unique due to the combination of its hydroxyethyl and trimethylsilyl groups, which provide both reactivity and protection. This dual functionality makes it particularly useful in complex organic syntheses where selective protection and deprotection steps are required .
Eigenschaften
CAS-Nummer |
828922-08-3 |
|---|---|
Molekularformel |
C9H20O3Si |
Molekulargewicht |
204.34 g/mol |
IUPAC-Name |
2-hydroxyethyl 4-trimethylsilylbutanoate |
InChI |
InChI=1S/C9H20O3Si/c1-13(2,3)8-4-5-9(11)12-7-6-10/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
OXZABLMYBFBNJB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)


![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)

![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)

